Cas no 1823916-27-3 (4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine)
4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 4-BROMO-N-METHYL-6,7-DIHYDRO-5H-CYCLOPENTA[C]PYRIDIN-7-AMINE
- 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
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- Inchi: 1S/C9H11BrN2/c1-11-9-3-2-6-7(9)4-12-5-8(6)10/h4-5,9,11H,2-3H2,1H3
- InChI Key: QKHXYFLQJREZJL-UHFFFAOYSA-N
- SMILES: BrC1=CN=CC2=C1CCC2NC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 163
- XLogP3: 1.3
- Topological Polar Surface Area: 24.9
4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029199154-1g |
4-Bromo-n-methyl-6,7-dihydro-5h-cyclopenta[c]pyridin-7-amine |
1823916-27-3 | 95% | 1g |
$870.35 | 2023-09-02 |
4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine Related Literature
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine
Introduction to 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine (CAS No. 1823916-27-3)
4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine, identified by its CAS number 1823916-27-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of cyclopenta[C]pyridine derivatives, a structural motif known for its potential biological activity. The presence of a bromine substituent at the 4-position and an amine group at the 7-position, along with a methyl group at the N-position, contributes to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The structure of 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is characterized by a fused bicyclic system consisting of a cyclopentane ring and a pyridine ring. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex organic molecules. The N-methyl group enhances the lipophilicity of the compound, potentially improving its membrane permeability and bioavailability, which are critical factors in drug design.
In recent years, there has been growing interest in cyclopenta[C]pyridine derivatives due to their demonstrated pharmacological properties. These compounds have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory applications. The amine functionality at the 7-position provides a site for hydrogen bonding interactions with biological targets, which can be exploited to enhance binding affinity and selectivity. Additionally, the brominated aromatic system allows for easy derivatization into more complex structures, enabling the exploration of novel pharmacophores.
One of the most compelling aspects of 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine is its potential as a lead compound for drug discovery. Researchers have been leveraging this scaffold to develop molecules with improved pharmacokinetic profiles and reduced toxicity. For instance, studies have demonstrated that modifications at the 4-bromine position can significantly alter the biological activity of related compounds. This flexibility makes it an attractive starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.
Recent advancements in computational chemistry have further enhanced the utility of 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine in drug design. Molecular modeling techniques have been employed to predict binding interactions with target proteins, providing insights into how structural modifications can influence receptor affinity. These computational approaches have accelerated the discovery process by allowing researchers to screen large libraries of derivatives virtual before conducting experimental synthesis.
The synthesis of 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine involves multi-step organic transformations that highlight its synthetic accessibility. Key steps typically include cyclization reactions to form the cyclopentane ring fused with the pyridine moiety, followed by functional group interconversions to introduce the bromine and amine substituents. The use of palladium catalysts in cross-coupling reactions has been particularly effective in constructing the desired carbon-carbon bonds with high efficiency.
From a medicinal chemistry perspective, 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-amine represents an exciting opportunity for innovation. Its unique structural features offer multiple avenues for exploration in terms of biological activity and chemical diversity. Researchers are actively investigating its potential as an intermediate in the synthesis of novel therapeutics aimed at treating various diseases. The compound's ability to undergo further derivatization makes it a versatile tool for exploring new chemical space.
The development of new pharmaceuticals relies heavily on access to high-quality starting materials like 4-Bromo-N-methyl-6,7-dihydro-5H-cyclopenta[C]pyridin-7-am ine (CAS No. 1823916-27 -3). Its availability from reputable suppliers ensures that researchers can conduct their studies with confidence, knowing they are working with well-characterized compounds. This reliability is crucial for advancing drug discovery efforts and translating laboratory findings into clinical applications.
In conclusion,4-Bromo-N-methyl -6 , 7 -dihydro -5 H -cyclopenta [ C ] py ridin -7 -am ine ( CAS No . 1823916 -27 -3 ) is a promising compound with significant potential in pharmaceutical research . Its unique structural features , synthetic accessibility , and biological relevance make it an invaluable asset for medicinal chemists seeking to develop new treatments . As our understanding of drug design principles continues to evolve , compounds like this will play an increasingly important role in shaping the future of medicine .
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